molecular formula C8H7FO4 B13978338 Methyl 3-fluoro-4,5-dihydroxybenzoate

Methyl 3-fluoro-4,5-dihydroxybenzoate

Cat. No.: B13978338
M. Wt: 186.14 g/mol
InChI Key: WSVCAHMJHGERKT-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4,5-dihydroxybenzoate: is an organic compound with the molecular formula C8H7FO4 and a molecular weight of 186.14 g/mol . This compound is a derivative of benzoic acid and features both fluorine and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4,5-dihydroxybenzoate can be synthesized through a multi-step process involving the fluorination and hydroxylation of methyl benzoate derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4,5-dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-fluoro-4,5-dihydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 3-fluoro-4,5-dihydroxybenzoate is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C8H7FO4

Molecular Weight

186.14 g/mol

IUPAC Name

methyl 3-fluoro-4,5-dihydroxybenzoate

InChI

InChI=1S/C8H7FO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3

InChI Key

WSVCAHMJHGERKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)O)O

Origin of Product

United States

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